Bis(2-ethylhexyl) nonylphenyl phosphite

Polymer Additive Handling Liquid Phosphite Dispersion

Bis(2-ethylhexyl) nonylphenyl phosphite (CAS 67859-74-9) is an organophosphite antioxidant belonging to the class of secondary stabilizers. It is a mixed alkyl-aryl phosphite ester, containing two aliphatic 2-ethylhexyl groups and one aromatic nonylphenyl group attached to the phosphorus center.

Molecular Formula C31H57O3P
Molecular Weight 508.8 g/mol
CAS No. 67859-74-9
Cat. No. B14477212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-ethylhexyl) nonylphenyl phosphite
CAS67859-74-9
Molecular FormulaC31H57O3P
Molecular Weight508.8 g/mol
Structural Identifiers
SMILESCCCCC(CC)COP(OCCCCCCCCCC1=CC=CC=C1)OCC(CC)CCCC
InChIInChI=1S/C31H57O3P/c1-5-9-21-29(7-3)27-33-35(34-28-30(8-4)22-10-6-2)32-26-20-15-13-11-12-14-17-23-31-24-18-16-19-25-31/h16,18-19,24-25,29-30H,5-15,17,20-23,26-28H2,1-4H3
InChIKeyQTPFGULQDYEEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-ethylhexyl) nonylphenyl phosphite (CAS 67859-74-9): Procurement Baseline for a Liquid Mixed Alkyl-Aryl Phosphite Antioxidant


Bis(2-ethylhexyl) nonylphenyl phosphite (CAS 67859-74-9) is an organophosphite antioxidant belonging to the class of secondary stabilizers [1]. It is a mixed alkyl-aryl phosphite ester, containing two aliphatic 2-ethylhexyl groups and one aromatic nonylphenyl group attached to the phosphorus center [1]. This structural motif positions it between fully aliphatic trialkyl phosphites and fully aromatic triaryl phosphites (e.g., TNPP), imparting a distinct balance of physical properties and performance characteristics relevant to polymer stabilization .

Liquid phosphite antioxidant for polymer stabilization
Mixed alkyl-aryl architecture balances compatibility and stability
Supports liquid additive injection workflows

Why Bis(2-ethylhexyl) nonylphenyl phosphite Cannot Be Directly Substituted by Generic Phosphite Antioxidants


Phosphite antioxidants are not interchangeable commodities; their stabilizing efficacy, physical handling characteristics, and compatibility profiles are governed by the nature of the substituents on the phosphorus atom [1]. Bis(2-ethylhexyl) nonylphenyl phosphite is a mixed alkyl-aryl phosphite, while common alternatives such as TNPP (triaryl) or Irgafos 168 (hindered aryl diphosphite) possess distinct structural architectures. These structural differences manifest in measurable variations in volatility (boiling point), physical state at processing temperatures, and hydrolytic stability [2]. Direct substitution without empirical validation risks compromising processing stability, final product color, or long-term thermal aging performance. The quantitative evidence below delineates precisely where this compound diverges from its closest analogs.

Physical state Liquid versus solid phosphite forms may shift metering and dispersion behavior
Volatility Boiling point differences may alter processing loss and fume generation profiles
Hydrolytic stability Class-level stability trend may not guarantee equivalent shelf-life or processing robustness

Bis(2-ethylhexyl) nonylphenyl phosphite: Quantifiable Differentiation vs. TNPP, Irgafos 168, and Structural Analogs


Physical State at Ambient Temperature: Liquid vs. Solid Phosphite Handling Advantages

Bis(2-ethylhexyl) nonylphenyl phosphite is a colorless liquid at ambient temperature . In contrast, Irgafos 168 (Tris(2,4-di-tert-butylphenyl) phosphite) is a crystalline solid with a melting point of 181-186°C . Tris(nonylphenyl) phosphite (TNPP) is a viscous liquid or low-melting solid (melting point approx. 6±3°C) that can solidify during storage [1]. The liquid state of the target compound eliminates the need for melting prior to incorporation and facilitates more uniform dispersion in polymer melts, particularly in liquid injection systems.

Physical state at 25°C
Head-to-head
Colorless liquid vs Irgafos 168 solid (mp 181–186°C); TNPP viscous liquid/solid (mp 6±3°C)
May support easier metering and melt dispersion
Eliminates pre-melting for liquid injection systems
Polymer Additive Handling Liquid Phosphite Dispersion

Volatility Profile: Intermediate Boiling Point Between TNPP and Hindered Aryl Phosphites

The boiling point of Bis(2-ethylhexyl) nonylphenyl phosphite is 543.5°C at 760 mmHg . This value is significantly higher than the reported boiling point of TNPP (>360°C) , indicating lower volatility and reduced fume generation during high-temperature polymer processing. However, it is lower than the predicted boiling point of Irgafos 168 (594.2°C) , suggesting an intermediate volatility profile that balances processing stability with potential for migration control.

Boiling point
Data to verify
543.5°C vs TNPP >360°C; Irgafos 168 594.2°C (predicted)
Intermediate volatility may reduce fume vs TNPP
At 760 mmHg; predicted value for Irgafos 168
Volatility Thermal Stability Processing Loss

Structural Class: Mixed Alkyl-Aryl Phosphite Architecture vs. Triaryl or Dialkyl Aryl Analogs

Bis(2-ethylhexyl) nonylphenyl phosphite possesses a mixed alkyl-aryl structure with two aliphatic 2-ethylhexyl groups and one aromatic nonylphenyl group . Literature indicates that mixed alkyl-aryl phosphites can offer improved hydrolytic stability compared to fully aliphatic trialkyl phosphites, while maintaining better compatibility with polyolefins than fully aromatic triaryl phosphites [1]. This is attributed to the balance between the hydrophobic alkyl chains and the stabilizing aryl group.

Hydrolytic stability class
Class-level
Mixed alkyl-aryl phosphite: predicted intermediate stability (hindered aryl > aryl > alkyl)
Reported trend; data to verify for this compound
Based on phosphite hydrolysis literature
Mixed Alkyl-Aryl Phosphite Structure-Activity Relationship Hydrolytic Stability

Comparative Boiling Point Relative to 2-Ethylhexyl bis(nonylphenyl) phosphite

When compared to its structural isomer, 2-Ethylhexyl bis(nonylphenyl) phosphite (CAS 55062-09-4), Bis(2-ethylhexyl) nonylphenyl phosphite exhibits a significantly lower boiling point. The target compound boils at 543.5°C , whereas the isomer (with one 2-ethylhexyl and two nonylphenyl groups) has a calculated boiling point of 631.3°C . This difference of approximately 88°C reflects the impact of substituting an additional bulky nonylphenyl group, which increases molecular weight and intermolecular forces.

Isomer boiling point
Data to verify
543.5°C vs 2-Ethylhexyl bis(nonylphenyl) phosphite: 631.3°C (calculated)
Lower volatility allows tailored processing selection
~88°C difference reflects extra aryl group
Volatility Structural Isomer Thermal Profile

Regulatory and Environmental Profile: Alkylphenol-Free Phosphite Alternative

Tris(nonylphenyl) phosphite (TNPP) has faced increasing regulatory scrutiny and voluntary phase-outs due to concerns over nonylphenol release, which exhibits estrogenic activity [1]. Bis(2-ethylhexyl) nonylphenyl phosphite, while containing a nonylphenyl group, is a mixed alkyl-aryl phosphite that may offer a reduced potential for nonylphenol liberation compared to TNPP, which contains three nonylphenyl groups per molecule [2]. This structural difference positions the target compound as a potential alternative in applications where TNPP is being phased out due to environmental or regulatory pressures.

Nonylphenol content
Class-level
1 nonylphenyl / molecule vs TNPP: 3 nonylphenyl / molecule
Lower molar loading may ease regulatory reformulation
Structural comparison; verify specific release potential
Regulatory Compliance Alkylphenol-free Nonylphenol

Optimal Application Scenarios for Bis(2-ethylhexyl) nonylphenyl phosphite Based on Differentiated Performance Evidence


Polyolefin Processing Where Liquid Additive Feeding is Preferred Over Solid Handling

In continuous extrusion or injection molding operations equipped with liquid additive injection systems, Bis(2-ethylhexyl) nonylphenyl phosphite offers distinct operational advantages over solid phosphites like Irgafos 168. Its liquid state at ambient temperature (Evidence Item 1) eliminates the need for pre-melting or grinding, enabling direct metering and rapid dispersion into the polymer melt. This reduces the risk of additive agglomeration and ensures consistent stabilizer distribution, particularly in high-throughput polypropylene or polyethylene production lines .

High-Temperature Processing Where TNPP Volatility is Problematic

For polyolefin processing at temperatures exceeding 250°C, the higher boiling point of Bis(2-ethylhexyl) nonylphenyl phosphite (543.5°C) relative to TNPP (>360°C) (Evidence Item 2) translates to reduced volatilization and fume generation. This makes it a suitable candidate for applications such as cast film extrusion, fiber spinning, or high-temperature injection molding of engineering thermoplastics, where minimizing additive loss and workplace emissions is a critical procurement criterion .

Reformulation of TNPP-Containing Stabilizer Packages to Address Regulatory Pressures

As polymer producers and compounders seek alternatives to TNPP due to nonylphenol-related regulatory concerns, Bis(2-ethylhexyl) nonylphenyl phosphite presents a viable drop-in or partial replacement option. With only one nonylphenyl group per molecule compared to TNPP's three (Evidence Item 5), it reduces the molar loading of nonylphenol precursors while maintaining the phosphite antioxidant mechanism. This allows for a more straightforward reformulation pathway compared to switching to entirely different phosphite chemistries [1].

Formulations Requiring Balanced Hydrolytic Stability and Polyolefin Compatibility

In applications such as moisture-sensitive polyolefin compounding or long-term storage of pre-compounded resins, the mixed alkyl-aryl architecture of Bis(2-ethylhexyl) nonylphenyl phosphite (Evidence Item 3) offers a predicted intermediate hydrolytic stability profile. This can mitigate the risk of phosphite hydrolysis during storage or processing in humid environments, while the alkyl groups maintain good compatibility with hydrophobic polyolefin matrices, reducing the potential for additive blooming or exudation [2].

Application
Selection Property
Validation Focus
Liquid additive injection processing
Liquid state at ambient temperature
Metering accuracy and melt dispersion uniformity
High-temperature polyolefin extrusion
Volatility profile (boiling point)
Additive retention and fume generation review
Reformulation under alkylphenol regulatory pressure
Nonylphenol precursor content
Environmental profile and regulatory alignment
Moisture-sensitive or long-storage compounding
Hydrolytic stability class
Resistance to hydrolysis deactivation during storage and processing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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